3-Benzyl-3-methylazetidine hydrochloride
Overview
Description
3-Benzyl-3-methylazetidine hydrochloride is a chemical compound with the molecular formula C11H16ClN and a molecular weight of 197.71 g/mol . It is a hydrochloride salt form of 3-benzyl-3-methylazetidine, which is a four-membered nitrogen-containing heterocycle.
Preparation Methods
The synthesis of 3-benzyl-3-methylazetidine hydrochloride typically involves the reaction of 3-benzyl-3-methylazetidine with hydrochloric acid. The preparation of the azetidine ring can be achieved through various synthetic routes, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the azetidine ring.
Ring-Opening Polymerization: Azetidines can also be synthesized through ring-opening polymerization of aziridines, which are three-membered nitrogen-containing heterocycles.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for commercial production.
Chemical Reactions Analysis
3-Benzyl-3-methylazetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, as well as specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-benzyl-3-methylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
3-Benzyl-3-methylazetidine hydrochloride can be compared with other similar compounds, such as:
3-Benzylazetidine: Lacks the methyl group on the azetidine ring.
3-Methylazetidine: Lacks the benzyl group on the azetidine ring.
Azetidine: The parent compound without any substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
3-benzyl-3-methylazetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(8-12-9-11)7-10-5-3-2-4-6-10;/h2-6,12H,7-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWXESRCYGOZHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1)CC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-38-0 | |
Record name | 3-benzyl-3-methylazetidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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